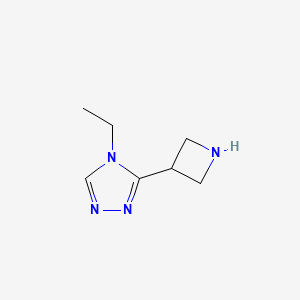

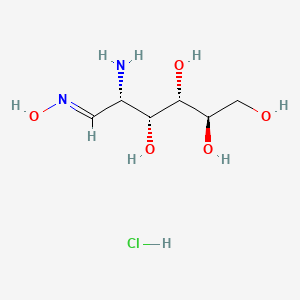

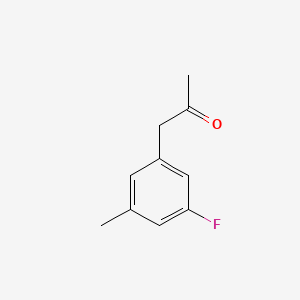

![molecular formula C10H13ClN2O2 B1450504 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864060-14-9](/img/structure/B1450504.png)

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride

説明

The compound “3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . Benzoxazole derivatives are known for their versatile applications in the field of pharmaceuticals and various biological systems . They are treated as an important class of bioactive compounds .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . They are the structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .Chemical Reactions Analysis

Benzoxazole derivatives are synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are then evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Physical And Chemical Properties Analysis

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .科学的研究の応用

-

Fluoride Detection

- Field: Chemistry

- Application: A bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative was synthesized and used as a probe for fluoride detection . The probe exhibited bright red emission with a large Stokes shift, indicating strong ICT enhanced by ESIPT .

- Method: The probe was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure .

- Results: The probe exhibited excellent selectivity towards fluoride anions in solution, generating a near-infrared emission peak . It was found to be a useful tool for quantifying fluoride content in solution by both absorbance and emission measurements .

-

Anti-Inflammatory Agents

- Field: Pharmacology

- Application: 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory efficacy .

- Method: The compounds were synthesized from 2-(benzo[d]oxazol-2-yl)aniline and evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .

- Results: Some compounds showed good efficacy, with percentage inhibition comparable to that of standard drugs aceclofenac and etodolac . Molecular docking analysis showed that some compounds possess good binding affinity towards PGHS protein .

-

Polymer Synthesis

-

Anti-Tumor Agents

- Field: Oncology

- Application: Benzoxazoles and their related analogues have been found to have anti-tumor properties .

- Method: The specific methods of application and experimental procedures would depend on the specific type of cancer being treated .

- Results: While the results would vary depending on the specific derivative and cancer type, benzoxazoles have generally been found to have promising anti-tumor effects .

-

Hypoglycemic Agents

- Field: Endocrinology

- Application: Some benzoxazole derivatives have been found to have hypoglycemic effects, making them potentially useful in the treatment of diabetes .

- Method: The specific methods of application and experimental procedures would depend on the specific derivative and the specific type of diabetes being treated .

- Results: While the results would vary depending on the specific derivative and type of diabetes, benzoxazoles have generally been found to have promising hypoglycemic effects .

-

Antiviral Agents

- Field: Virology

- Application: Benzoxazoles and their related analogues have been found to have antiviral properties .

- Method: The specific methods of application and experimental procedures would depend on the specific type of virus being treated .

- Results: While the results would vary depending on the specific derivative and virus, benzoxazoles have generally been found to have promising antiviral effects .

特性

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFZKNYKDSXIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C2=CC=CC=C2OC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

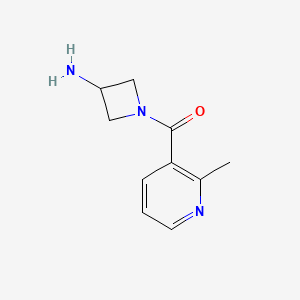

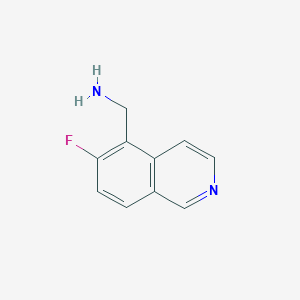

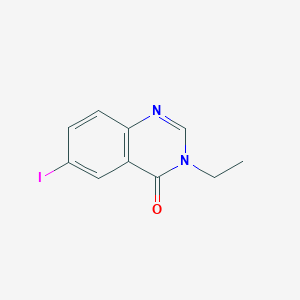

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)

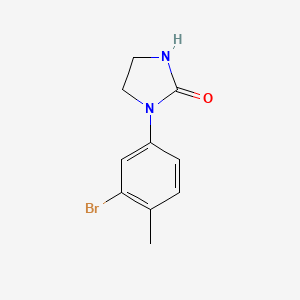

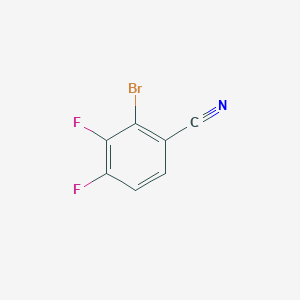

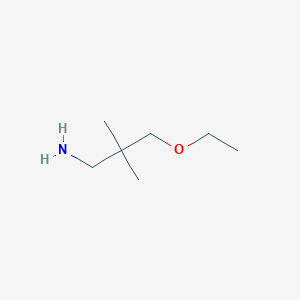

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

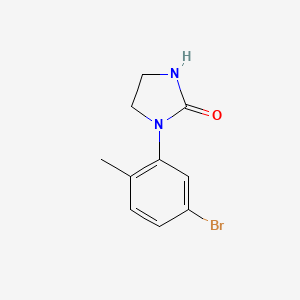

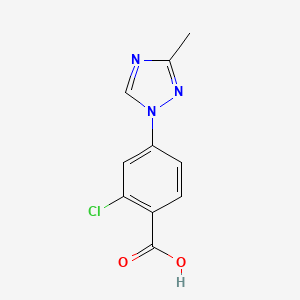

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)